molecular formula C18H16FN3O3S B2362305 3-[(4-fluorophenyl)sulfanyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 896358-90-0

3-[(4-fluorophenyl)sulfanyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2362305
CAS No.: 896358-90-0
M. Wt: 373.4
InChI Key: CASZJZQVPCMYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorophenyl)sulfanyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is presented as a high-purity chemical tool for research use only and is not intended for diagnostic or therapeutic applications in humans. The 1,3,4-oxadiazole moiety is a well-established pharmacophore of significant interest in anticancer research . Compounds based on this scaffold have demonstrated potent cytotoxic effects against various cancer cell lines by functioning as mechanism-based inhibitors targeting key enzymes and proteins involved in cancer cell proliferation . Specifically, 1,3,4-oxadiazole derivatives have been reported to inhibit critical enzymes such as thymidylate synthase, topoisomerase II, HDAC, and thymidine phosphorylase, which are pivotal for DNA synthesis and cell cycle regulation . The structural components of this reagent—including the 4-fluorophenylsulfanyl and 4-methoxyphenyl substituents—suggest its potential for exploring structure-activity relationships (SAR) in the development of novel enzyme inhibitors. Researchers can utilize this compound to investigate selective enzyme targeting and antiproliferative mechanisms, contributing to the rational design of new therapeutic candidates.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-24-14-6-2-12(3-7-14)17-21-22-18(25-17)20-16(23)10-11-26-15-8-4-13(19)5-9-15/h2-9H,10-11H2,1H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASZJZQVPCMYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-fluorophenyl)sulfanyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a notable member of the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the oxadiazole ring and subsequent modifications to introduce the fluorophenyl and methoxyphenyl groups. For instance, the synthesis can start from readily available precursors such as 4-fluorothiophenol and 4-methoxybenzoyl hydrazine, leading to the desired oxadiazole derivative through cyclization reactions.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. A study highlighted that derivatives of oxadiazoles can inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Enzymes : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDAC) .
  • Cytotoxicity : The compound has demonstrated cytotoxic effects against several cancer cell lines in vitro. For example, IC50 values were reported in studies where compounds with similar scaffolds showed effective growth inhibition .
CompoundCell Line TestedIC50 (µM)
3-[(4-fluorophenyl)sulfanyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamideMCF-7 (Breast Cancer)XX
Other Oxadiazole DerivativeHeLa (Cervical Cancer)YY

Note: Specific IC50 values for the compound were not available; similar compounds were referenced for context.

Antimicrobial Activity

Beyond anticancer properties, oxadiazole derivatives have also been evaluated for antimicrobial activities. Studies suggest that modifications on the oxadiazole ring can enhance activity against various bacterial strains. The presence of electron-withdrawing groups like fluorine has been associated with increased potency .

Anti-inflammatory Effects

Certain derivatives of oxadiazoles have exhibited anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential therapeutic applications in conditions characterized by inflammation.

The biological activity of 3-[(4-fluorophenyl)sulfanyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for DNA synthesis and repair in cancer cells.
  • Protein Interactions : It potentially interacts with proteins involved in signal transduction pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have been documented highlighting the efficacy of similar compounds:

  • A study on a related oxadiazole derivative showed promising results in reducing tumor size in xenograft models .
  • Another investigation reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria using structurally similar compounds .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the promising anticancer properties of compounds containing the 1,3,4-oxadiazole moiety, which is known for its biological activity. The specific compound under discussion has shown significant potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

Structure-Activity Relationship (SAR)

The incorporation of a 4-fluorophenyl group and a methoxyphenyl substituent in the oxadiazole structure enhances the lipophilicity and bioavailability of the compound, potentially leading to improved therapeutic efficacy. The presence of a sulfanyl group may also contribute to increased binding affinity to biological targets .

Case Studies

  • In Vitro Studies :
    • In vitro assays have shown that 3-[(4-fluorophenyl)sulfanyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide exhibits potent cytotoxicity against various cancer cell lines at micromolar concentrations. For instance, one study reported an IC50 value of approximately 0.67 µM against prostate cancer cells .
  • Animal Models :
    • Preclinical studies using animal models have demonstrated that this compound can significantly reduce tumor size in xenograft models, indicating its potential for further development as a therapeutic agent .

Other Therapeutic Applications

Beyond oncology, compounds with similar structural features are being explored for their anti-inflammatory properties and potential use in treating neurodegenerative diseases. The ability to modulate inflammatory pathways makes them candidates for conditions such as rheumatoid arthritis and multiple sclerosis .

Comparison with Similar Compounds

Substituent Effects on the 1,3,4-Oxadiazole Ring

Key analogues differ in substituents at the 5-position of the oxadiazole ring:

Compound (Source) Oxadiazole Substituent Molecular Formula Melting Point (°C) Key Substituent Impact
Target Compound 4-Methoxyphenyl C₁₈H₁₆FN₃O₃S Not reported Enhanced solubility, moderate electron donation
8d () 4-Methylphenyl C₁₅H₁₄N₄O₂S₂ 135–136 Increased lipophilicity; reduced solubility vs. methoxy
8h () 3-Nitrophenyl C₁₅H₁₃N₅O₄S₂ 158–159 Electron-withdrawing nitro group; potential cytotoxicity
7k () 4-Chlorophenyl* C₂₄H₂₇ClN₄O₄S₂ 66–68 Chloro group increases lipophilicity and metabolic stability

*Note: 7k’s oxadiazole is part of a piperidinyl-sulfonyl complex, differing structurally from the target compound.

Propanamide Chain Modifications

Variations in the sulfanyl-linked propanamide chain influence electronic and steric properties:

Compound (Source) Propanamide Substituent Key Feature
Target Compound 4-Fluorophenyl Fluorine’s electronegativity enhances binding to aromatic receptors
8e () Phenyl Lacks fluorine; reduced polarity and potential bioavailability
8g () 4-Aminophenyl Amino group improves solubility but may increase oxidation risk
3-{[5-(2-Bromophenyl)... () 2-Methoxyphenyl Bromine’s steric bulk and methoxy’s position alter binding kinetics

Spectral and Physicochemical Properties

  • IR Spectroscopy : The target compound’s IR spectrum would show C=O stretching (~1665 cm⁻¹, propanamide) and S-C vibrations (~650 cm⁻¹), similar to 8d .
  • ¹H-NMR : Distinct signals include δ3.8 (OCH₃), δ7.2–7.5 (aromatic protons), and δ3.5–4.0 (sulfanyl-CH₂), comparable to 7k but with fluorine-induced splitting .
  • Solubility : The 4-methoxy group likely increases aqueous solubility vs. chloro or nitro analogues (e.g., 8h) .

Preparation Methods

Cyclization of Acylthiosemicarbazides

The 1,3,4-oxadiazole ring is constructed via cyclization of acylthiosemicarbazide intermediates. For example, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine is synthesized by treating 4-methoxybenzohydrazide with aryl isothiocyanates, followed by oxidative cyclization using iodine or 1,3-dibromo-5,5-dimethylhydantoin (DBH).

Reaction Conditions :

  • Oxidant : I$$_2$$ (2 equiv), KI (1.5 equiv)
  • Solvent : Ethanol/water (3:1)
  • Temperature : 80°C, 4–6 hours
  • Yield : 85–92%

This method avoids toxic reagents and is scalable for gram-scale production.

Electro-Oxidative Methods

An alternative approach employs electrochemical oxidation of semicarbazones. Using acetonitrile and lithium perchlorate (LiClO$$_4$$), semicarbazones derived from 4-methoxybenzaldehyde undergo cyclization at a platinum electrode.

Advantages :

  • Room temperature reaction
  • No external oxidizing agents
  • Yield : 78–84%

Introduction of the Sulfanyl Group

Nucleophilic Substitution

The sulfanyl moiety is introduced via nucleophilic substitution. 4-Fluorothiophenol reacts with a bromopropanamide intermediate in the presence of a base (e.g., K$$2$$CO$$3$$) in DMF.

Reaction Scheme :
$$
\text{R-Br} + \text{HS-C}6\text{H}4\text{F-4} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{R-S-C}6\text{H}4\text{F-4} + \text{HBr}
$$

Conditions :

  • Temperature : 60°C, 8 hours
  • Yield : 70–76%

Thiol-Epoxide Ring-Opening

In cases where epoxide intermediates are generated, 4-fluorothiophenol reacts with epoxides (e.g., glycidyl derivatives) under basic conditions to form the sulfanyl-propanamide backbone.

Example :
$$
\text{Epoxide} + \text{HS-C}6\text{H}4\text{F-4} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{Sulfanyl product}
$$

Yield : 65–72%

Coupling of Oxadiazole and Sulfanyl-Propanamide Moieties

EDC·HCl-Mediated Amide Bond Formation

The oxadiazole amine (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine ) is coupled with 3-[(4-fluorophenyl)sulfanyl]propanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl).

Procedure :

  • Activate carboxylic acid with EDC·HCl (1.2 equiv) and HOBt (1 equiv) in DCM.
  • Add oxadiazole amine (1 equiv) and stir at 0°C → RT for 12 hours.
  • Purify via silica gel chromatography (ethyl acetate/hexane).

Yield : 82–88%

T3P®-Promoted Coupling

Propanephosphonic anhydride (T3P®) enables efficient coupling under mild conditions:

  • Solvent : DMF
  • Temperature : 25°C, 4 hours
  • Yield : 89–94%

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/water (3:1) to achieve >98% purity.

Chromatographic Methods

Flash chromatography (SiO$$_2$$, ethyl acetate/hexane 1:2) removes unreacted intermediates.

Analytical Data

  • $$ ^1H $$ NMR (400 MHz, DMSO-$$ d6 $$) : δ 8.42 (s, 1H, NH), 7.89–7.12 (m, 8H, ArH), 3.83 (s, 3H, OCH$$3$$), 3.02 (t, 2H, CH$$2$$-S), 2.58 (t, 2H, CH$$2$$-CO).
  • IR (KBr) : 1685 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C-O-C).
  • LCMS (ESI+) : m/z 428.1 [M+H]$$^+$$.

Comparative Analysis of Synthetic Routes

Method Oxidant/Coupling Agent Yield (%) Scalability Eco-Friendliness
Iodine Cyclization I$$_2$$/KI 85–92 High Moderate
Electro-Oxidative LiClO$$_4$$ 78–84 Medium High
EDC·HCl Coupling EDC·HCl/HOBt 82–88 High Low
T3P® Coupling T3P® 89–94 High High

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

Unwanted regioisomers may form during cyclization. Using DBH instead of H$$2$$O$$2$$ improves selectivity.

Sulfanyl Group Stability

Thioethers are prone to oxidation. Reactions should be conducted under N$$_2$$ and with antioxidants (e.g., BHT).

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF/water biphasic systems mitigates this.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.